N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O3/c25-17-8-10-18(11-9-17)27-23(29)15-31-22-7-3-5-20-19(22)12-13-28(24(20)30)14-16-4-1-2-6-21(16)26/h1-11H,12-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTPHHNIFHFMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Tetrahydroisoquinoline Core: This step might involve the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Fluorophenyl Group: This could be achieved through a Friedel-Crafts alkylation reaction.
Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Acetylation: The final step might involve the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the tetrahydroisoquinoline core to an isoquinoline derivative.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while substitution reactions could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, synthetic methodologies, and crystallographic properties.
Substituent Variations and Molecular Design
The target compound’s distinguishing features include:
- 4-Bromophenyl group on the acetamide moiety.
- 2-Fluorophenylmethyl substituent on the tetrahydroisoquinoline core.
Comparisons with similar compounds (Table 1) highlight how substituent positions and electronic properties influence molecular interactions:
Key Observations :
- Bromine vs. Methyl Groups : The 4-bromophenyl group enhances electron-withdrawing properties and polarizability compared to dimethylphenyl substituents, which may influence solubility and binding affinity .
- Heterocyclic Modifications : Compounds like ’s benzodioxin-linked acetamide demonstrate how fused heterocycles can alter pharmacokinetic profiles by increasing molecular rigidity .
Crystallographic and Structural Insights
’s crystallographic data for 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide reveals:
- Dihedral Angles : The 4-bromophenyl and 3,4-difluorophenyl rings form a dihedral angle of 66.4°, with twisted acetamide group orientations (40.0° and 86.3°) .
- Intermolecular Interactions : N–H⋯O hydrogen bonds and weak C–H⋯F interactions stabilize crystal packing, suggesting similar lattice stability for the target compound .
Data Tables
Table 1: Structural Comparison of Analogous Acetamide Derivatives (See Section 2.1 for full table.)
Biological Activity
N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a bromophenyl group and a tetrahydroisoquinoline moiety, which are known for their diverse pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that certain tetrahydroisoquinoline derivatives possess IC50 values in the low micromolar range against tumorigenic cell lines, suggesting potent anticancer activity .
2. Antiviral Activity
Another area of interest is the antiviral potential of this compound. Preliminary research has indicated that tetrahydroisoquinoline derivatives can exhibit antiviral activity against human coronaviruses such as HCoV-229E and HCoV-OC43. The mechanism of action appears to be linked to the inhibition of viral replication processes .
3. Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For example, related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Research Studies
- Anticancer Studies : A study focused on a series of tetrahydroisoquinoline derivatives revealed that modifications to the isoquinoline structure significantly enhanced anticancer activity against several cell lines .
- Antiviral Mechanism : Investigations into the antiviral properties of tetrahydroisoquinolines indicated that these compounds could inhibit viral entry or replication in host cells .
- Enzyme Interaction : The enzyme inhibition studies highlighted that certain structural modifications could lead to increased potency against cholinesterases, which may have implications for treating neurodegenerative disorders .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with functional group transformations (e.g., coupling of bromophenyl and fluorobenzyl moieties). Critical steps include:
Q. Optimization strategies :
- Temperature control : Reactions often proceed at 0–5°C for sensitive intermediates, with gradual warming to room temperature .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Primary methods :
Q. Secondary methods :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
- Melting point analysis : Consistency with literature values ensures batch reproducibility .
Q. What preliminary biological activities have been reported, and what assay systems are used?
Reported activities :
- Anticancer : IC values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Anti-inflammatory : Inhibition of COX-2 (70–80% at 10 µM) in LPS-induced macrophage models .
Q. Assay systems :
- In vitro : MTT assays for cytotoxicity, ELISA for cytokine profiling .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?
Key findings :
Q. Methodology :
- SAR studies : Systematic replacement of halogens with –CH, –OCH, or –NO groups to assess potency shifts .
- Computational modeling : Docking simulations (AutoDock Vina) predict binding affinity to kinase targets (e.g., EGFR) .
Q. What mechanisms underlie its biological activity, and how can target engagement be validated?
Proposed mechanisms :
- Kinase inhibition : Competitive binding to ATP pockets in tyrosine kinases (e.g., EGFR, IC = 0.8 µM) .
- ROS induction : Apoptosis via mitochondrial ROS generation in cancer cells .
Q. Validation approaches :
- Cellular thermal shift assay (CETSA) : Confirms target engagement by stabilizing proteins upon ligand binding .
- Knockdown models : siRNA-mediated silencing of suspected targets (e.g., COX-2) to assess activity loss .
Q. How can researchers resolve contradictions in reported biological data across studies?
Case example : Discrepancies in anticancer IC values may arise from:
- Purity variations : Batch-to-batch differences (>95% vs. 90% purity) alter efficacy .
- Assay conditions : Serum concentration in cell media (e.g., 10% FBS vs. serum-free) impacts compound bioavailability .
Q. Resolution strategies :
- Orthogonal assays : Validate activity using both MTT and clonogenic survival assays .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
Q. What advanced methods elucidate conformational and crystallographic properties?
Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
